Jnk-IN-8

Covalent inhibitor Irreversible binding JNK signaling

Reversible JNK inhibitors lose target engagement after washout, confounding long-term assays. Jnk-IN-8 solves this through covalent, irreversible modification of Cys116/Cys154, sustaining c-Jun phosphorylation inhibition confirmed by cellular washout experiments. • Pan-JNK IC50: 4.7 nM (JNK1), 18.7 nM (JNK2), 1 nM (JNK3); >10-fold selectivity vs MNK2, Fms • Kinome-wide profiling (442 kinases): no off-target hits below 1 μM • Eliminates IRAK1/PIK3C3/PIP4K2C/PIP5K3 confounding present in analog JNK-IN-7 Supplied at ≥98% purity with full QC documentation. Bulk quantities available for institutional procurement.

Molecular Formula C29H29N7O2
Molecular Weight 507.6 g/mol
CAS No. 1410880-22-6
Cat. No. B608245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJnk-IN-8
CAS1410880-22-6
SynonymsJNK-IN-8;  JNK-IN 8;  JNK-IN8;  JNK Inhibitor XVI;  c-Jun N-terminal Kinase Inhibitor XVI.
Molecular FormulaC29H29N7O2
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4
InChIInChI=1S/C29H29N7O2/c1-20-17-24(11-12-25(20)34-29-31-15-13-26(35-29)22-8-5-14-30-19-22)33-28(38)21-7-4-9-23(18-21)32-27(37)10-6-16-36(2)3/h4-15,17-19H,16H2,1-3H3,(H,32,37)(H,33,38)(H,31,34,35)/b10-6+
InChIKeyGJFCSAPFHAXMSF-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Jnk-IN-8 Specifications & Procurement


Jnk-IN-8 (JNK Inhibitor XVI, CAS 1410880-22-6) is a covalent, irreversible pan-JNK inhibitor that targets JNK1, JNK2, and JNK3 with biochemical IC50 values of 4.7 nM, 18.7 nM, and 1 nM, respectively [1]. Discovered via kinome-wide selectivity profiling of acrylamide-based inhibitors derived from an imatinib scaffold, it is the first reported irreversible inhibitor of all three JNK isoforms [2]. The compound inhibits phosphorylation of the direct JNK substrate c-Jun in cells at submicromolar concentrations, with cellular EC50 values of 486 nM in HeLa cells and 338 nM in A375 cells . Its irreversible binding mechanism depends on covalent modification of a conserved cysteine residue (Cys116 in JNK2, Cys154 in JNK1/JNK3) located at the lip of the ATP-binding pocket, confirmed by co-crystal structures with JNK3 [2].

Covalent irreversible binding for sustained JNK target engagement
Pan-JNK isoform coverage (JNK1, JNK2, JNK3) for pathway studies
High kinome-wide selectivity supports JNK-specific interrogation

Why Jnk-IN-8 Is Irreplaceable


JNK inhibitors are not interchangeable due to substantial differences in binding mechanism (reversible vs. irreversible), isoform selectivity, and off-target profiles. Jnk-IN-8 achieves sustained JNK suppression through covalent, irreversible modification of a conserved active-site cysteine (Cys116 in JNK2, Cys154 in JNK1/JNK3) [1], a mechanism not shared by widely used probes like SP600125 (a reversible ATP-competitive inhibitor with an IC50 of 5-10 μM) [2]. Among covalent inhibitors, Jnk-IN-8 exhibits dramatically improved selectivity compared to its close structural analog JNK-IN-7: the addition of a single methyl group eliminates binding to four off-target kinases (IRAK1, PIK3C3, PIP4K2C, and PIP5K3) [3]. Substituting with a reversible inhibitor would yield transient JNK inhibition and a markedly different off-target landscape, while substituting with JNK-IN-7 would introduce confounding biological effects from residual IRAK1 and lipid kinase inhibition. For experiments requiring sustained, selective JNK pathway interrogation, these mechanistic and selectivity differences render generic substitution scientifically invalid [4].

Reversible inhibitors (e.g. SP600125)
Reversible ATP-competitive binding cannot sustain target engagement after washout; JNK activity recovers rapidly.
Structural analog JNK-IN-7
Retains off-target activity on IRAK1, PIK3C3, PIP4K2C, PIP5K3; confounds innate immunity and lipid signaling readouts.
Isoform-selective inhibitors (e.g. SR-3306)
Leaves JNK1 activity intact; in systems with redundant JNK isoform functions, phenotypes may be masked.

Jnk-IN-8 Comparative Evidence


Covalent Binding vs. SP600125

Jnk-IN-8 is the first reported irreversible JNK inhibitor, forming a covalent bond with a conserved cysteine residue (Cys116 in JNK2, Cys154 in JNK1/JNK3) in the ATP-binding pocket [1]. In contrast, SP600125 is a reversible ATP-competitive inhibitor that dissociates from the kinase upon washout [2]. This mechanistic distinction has functional consequences: in cellular washout experiments, Jnk-IN-8 maintains sustained inhibition of c-Jun phosphorylation, whereas reversible inhibitors show rapid recovery of JNK activity after compound removal [1]. Co-crystal structures with JNK3 at 2.60 Å and 2.97 Å resolutions confirm the covalent adduct formation and reveal an L-shaped type I binding conformation that enables access to the cysteine residue [1].

Covalent Binding vs. SP600125
Head-to-head
Irreversible covalent; sustained c-Jun inhibition post-washout | Reversible ATP-competitive; rapid activity recovery
Supports sustained JNK pathway suppression in washout studies and long-term models
Co-crystal structures (2.60/2.97 Å); cellular washout readout
Covalent inhibitor Irreversible binding JNK signaling Chemical biology

Selectivity Improvement vs. JNK-IN-7

Jnk-IN-8 and JNK-IN-7 are structurally similar covalent JNK inhibitors differing by a single methyl group; however, this minor structural change produces a dramatic selectivity improvement [1]. Extensive biochemical and kinome-wide profiling demonstrates that Jnk-IN-8 eliminates binding to four off-target kinases that JNK-IN-7 potently engages: IRAK1, PIK3C3, PIP4K2C, and PIP5K3 . In cellular assays, JNK-IN-7 can inhibit IRAK-1-dependent E3 ligase activity of Pellino in the Toll receptor signaling pathway at high concentrations (1–10 mM), a confounding effect that is absent with Jnk-IN-8 [1]. Both compounds require Cys116 for JNK2 inhibition, confirming they share the same covalent targeting mechanism on the intended target while differing in off-target promiscuity .

Selectivity vs. JNK-IN-7
Head-to-head
Eliminates binding to IRAK1, PIK3C3, PIP4K2C, PIP5K3 (4 off-target kinases) vs. JNK-IN-7
Reduces IRAK1/lipid kinase confounding in innate immunity and signaling studies
Kinome panel profiling; Pellino E3 ligase assay confirmation
Kinase selectivity Off-target profiling Covalent probe Chemical tool validation

Pan-JNK Isoform Potency

Jnk-IN-8 potently inhibits all three JNK isoforms with biochemical IC50 values of 4.7 nM (JNK1), 18.7 nM (JNK2), and 1 nM (JNK3) [1]. This pan-JNK inhibition profile contrasts with isoform-selective inhibitors such as SR-3306, which preferentially targets JNK2 and JNK3 with minimal activity against JNK1 [2]. In cellular assays, Jnk-IN-8 inhibits c-Jun phosphorylation in HeLa cells with an EC50 of 486 nM and in A375 cells with an EC50 of 338 nM . The ~100-fold shift between biochemical IC50 and cellular EC50 is characteristic of covalent inhibitors where cellular potency reflects both binding affinity and the kinetics of covalent bond formation in a complex intracellular environment [3].

Pan-JNK Isoform Potency
Reported
JNK1 IC50 = 4.7 nM · JNK2 IC50 = 18.7 nM · JNK3 IC50 = 1 nM
Fits pan-JNK pathway inhibition workflows where all three isoforms are relevant
Biochemical Z'-LYTE assay; biochemical conditions
JNK isoform Biochemical IC50 Kinase inhibition Potency

Kinome-Wide Selectivity vs. BIRB-796

Jnk-IN-8 exhibits exceptional kinome-wide selectivity as demonstrated by comprehensive profiling: in a DiscoveRx panel of 442 kinases, no off-target kinase was inhibited with an IC50 < 1 μM, and cellular KiNativ profiling of 200 kinases in A375 cells similarly showed no off-target inhibition below 1 μM [1]. This selectivity profile starkly contrasts with BIRB-796 (Doramapimod), a widely used p38 MAPK inhibitor that also potently inhibits JNK2 (IC50 ~50-100 nM) and c-Raf [2]. BIRB-796 binds the DFG-out conformation and inhibits multiple MAPK family members, whereas Jnk-IN-8 achieves JNK specificity through covalent targeting of a cysteine residue not conserved in p38α/β or ERK1/2 [3]. At 10 μM, Jnk-IN-8 shows >10-fold selectivity against the closest off-targets MNK2 and Fms, with no inhibition of c-Kit, Met, or PDGFRβ in the A375 cellular context .

Kinome Selectivity vs. BIRB-796
Class-level
No off-target IC50
Enables JNK-specific signaling dissection without MAPK crosstalk from p38/ERK
DiscoveRx (442 kinases) & KiNativ (200 kinases) panels
Cellular c-Jun Inhibition
Cross-study
HeLa EC50 = 486 nM · A375 EC50 = 338 nM | SP600125 requires 5–10 µM
Supports cellular JNK target engagement studies at lower concentrations
TR-FRET c-Jun phosphorylation assay; 1 h incubation
Covalent Type I vs. Type II Binding
Reported
L-shaped type I covalent (Cys154) | Type II DFG-out (non-covalent) | Type I reversible
Provides structural rationale for irreversible JNK selectivity and sustained inhibition
JNK3 co-crystals (2.60/2.97 Å); MS validation
Kinome selectivity Off-target profiling Chemical probe validation MAPK signaling

Cellular c-Jun Inhibition vs. SP600125

In cell-based assays measuring inhibition of c-Jun phosphorylation (the direct substrate of JNK), Jnk-IN-8 exhibits EC50 values of 486 nM in HeLa cells and 338 nM in A375 cells . This cellular potency, while showing a ~100-fold right-shift from biochemical IC50 (characteristic of covalent inhibitors in cellular contexts), represents a substantial improvement over the widely used JNK probe SP600125, which requires 5-10 μM to inhibit c-Jun phosphorylation in similar cellular assays [1]. JNK-IN-12, another covalent JNK inhibitor from the same chemical series, shows comparable cellular potency to Jnk-IN-8 but with a slightly different selectivity profile across the Nek kinase family [2]. Comprehensive profiling by KinomeScan and enzymatic assays confirms that both Jnk-IN-8 and JNK-IN-12 are remarkably selective covalent JNK inhibitors suitable for interrogating JNK-dependent biological phenomena [3].

Cellular c-Jun Inhibition
Cross-study
HeLa EC50 = 486 nM · A375 EC50 = 338 nM | SP600125 requires 5–10 µM
Supports cellular JNK target engagement studies at lower concentrations
TR-FRET c-Jun phosphorylation assay; 1 h incubation
Cellular potency c-Jun phosphorylation Target engagement JNK signaling

Covalent Type I vs. Type II Binding Mode

Co-crystal structures of Jnk-IN-8 bound to JNK3 at 2.60 Å and 2.97 Å resolution reveal a distinct L-shaped type I binding conformation that positions the N,N-dimethylbutenamide warhead for covalent attack on Cys154, located at the lip of the ATP-binding pocket [1]. This binding mode differs fundamentally from type II inhibitors (e.g., BIRB-796, which binds the DFG-out inactive conformation) and from reversible type I inhibitors (e.g., SP600125) [2]. The unique 1,4-dianiline and 1,3-aminobenzoic acid substructure regiochemistry, distinct from the parent imatinib scaffold, enables selective access to the JNK active-site cysteine while avoiding steric clashes that would occur with other kinases [3]. The covalent adduct formation has been validated by mass spectrometry and requires Cys116 (JNK2 numbering) or Cys154 (JNK1/JNK3 numbering) for inhibition [1].

Covalent Type I vs. Type II Binding
Reported
L-shaped type I covalent (Cys154) | Type II DFG-out (non-covalent) | Type I reversible
Provides structural rationale for irreversible JNK selectivity and sustained inhibition
JNK3 co-crystals (2.60/2.97 Å); MS validation
Crystal structure Binding conformation Covalent warhead Structure-activity relationship

Jnk-IN-8 Application Scenarios


Sustained JNK Inhibition in Washout Assays

For experiments requiring prolonged JNK suppression after compound removal—such as washout studies to confirm on-target effects, long-term differentiation assays, or chronic treatment models—Jnk-IN-8's irreversible covalent binding mechanism provides sustained target engagement that reversible inhibitors cannot achieve [1]. Co-crystal structures confirm covalent bond formation with Cys154/Cys116, and cellular washout experiments demonstrate persistent inhibition of c-Jun phosphorylation after compound removal. This property is essential for distinguishing direct JNK-dependent effects from acute stress responses and for protocols where continuous compound presence is impractical (e.g., in vivo dosing, organoid cultures, or differentiation assays lasting multiple days).

MAPK Pathway Crosstalk Dissection

In experimental systems where MAPK pathway crosstalk confounds interpretation—such as cancer cell signaling, inflammatory cytokine responses, or neuronal stress pathways—Jnk-IN-8's exceptional kinome-wide selectivity enables JNK-specific interrogation without confounding inhibition of p38, ERK, or other MAPK family members [2]. Comprehensive profiling of 442 kinases (DiscoveRx) and 200 cellular kinases (KiNativ) confirms no off-target inhibition below 1 μM, a selectivity profile that contrasts sharply with p38/JNK dual inhibitors like BIRB-796 and promiscuous probes like SP600125 [3]. This selectivity is particularly valuable for studies of TNF-α, IL-1β, or UV-induced signaling where p38 and JNK are co-activated and have overlapping transcriptional targets.

Phenotypic Screening in Innate Immunity

For phenotypic screens in innate immunity (TLR/IL-1R signaling) or neuroinflammation models where off-target kinase activity could produce false positives, Jnk-IN-8 provides a cleaner pharmacological tool compared to its close analog JNK-IN-7 [4]. JNK-IN-7 exhibits residual inhibition of IRAK1 (a key innate immune kinase) and three lipid kinases (PIK3C3, PIP4K2C, PIP5K3) that are absent in Jnk-IN-8. In ischemic stroke models, Jnk-IN-8 suppresses neuroinflammation and improves functional recovery by inhibiting the JNK/NF-κB pathway, as demonstrated by decreased IL-1β, IL-6, and TNF-α expression and reduced microglial activation [5]. Selecting Jnk-IN-8 over JNK-IN-7 eliminates the risk of IRAK1-dependent confounding effects on Pellino E3 ligase activity and Toll receptor signaling.

Single-Agent Pan-JNK Coverage

For studies where JNK1, JNK2, and JNK3 have redundant or overlapping functions—such as stress-induced apoptosis, metabolic regulation, or developmental signaling—Jnk-IN-8's pan-JNK inhibition profile (IC50: 4.7 nM JNK1, 18.7 nM JNK2, 1 nM JNK3) provides comprehensive pathway coverage with a single compound [1]. This eliminates the experimental complexity of combining multiple isoform-selective inhibitors (e.g., SR-3306 for JNK2/3 plus a separate JNK1 inhibitor) and avoids the variable pharmacokinetics and dosing ratios that complicate combination studies. The Chemical Probes Portal recommends Jnk-IN-8 as a well-validated JNK1/2/3 covalent probe suitable for use alongside other validated JNK inhibitors including bentamapimod, XG-102, and tanzisertib [6].

Application
Selection Property
Validation Focus
Washout-resilient JNK pathway studies
Covalent irreversible binding mechanism
Post-washout target engagement persistence
MAPK pathway crosstalk dissection
Kinome-wide selectivity
JNK-specific vs. p38/ERK crosstalk review
Innate immunity phenotypic screens
Absence of IRAK1/lipid kinase off-target activity
JNK-dependent vs. IRAK1-dependent effects
Pan-JNK isoform coverage studies
Pan-JNK inhibition profile
Redundant isoform coverage without combinational complexity

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